molecular formula C7H6ClN3 B12313576 2-Azido-4-chloro-1-methylbenzene

2-Azido-4-chloro-1-methylbenzene

Cat. No.: B12313576
M. Wt: 167.59 g/mol
InChI Key: MNFSGQSEJJCNGS-UHFFFAOYSA-N
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Description

2-Azido-4-chloro-1-methylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) attached to a benzene ring that also contains a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4-chloro-1-methylbenzene typically involves a multi-step process. One common method starts with the nitration of 4-chlorotoluene to introduce a nitro group. This is followed by the reduction of the nitro group to an amine, and finally, the conversion of the amine to an azide using sodium azide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-chloro-1-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles such as amines or thiols in the presence of a base.

    Cycloaddition: Copper(I) catalysts are commonly used for the [3+2] cycloaddition reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Cycloaddition: Formation of triazole derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Azido-4-chloro-1-methylbenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Chlorotoluene: Lacks the azido group but shares the chlorine and methyl substituents.

    2-Azidotoluene: Similar azido functionality but lacks the chlorine substituent.

    4-Azido-1-chlorobenzene: Contains both azido and chlorine groups but lacks the methyl group.

Uniqueness

2-Azido-4-chloro-1-methylbenzene is unique due to the combination of its azido, chlorine, and methyl substituents. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-azido-4-chloro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-2-3-6(8)4-7(5)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFSGQSEJJCNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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